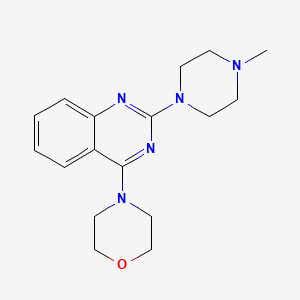
2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline, also known as PD153035, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Mécanisme D'action
2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline works by binding to the ATP-binding site of the EGFR, thereby inhibiting its tyrosine kinase activity and downstream signaling pathways. This leads to a decrease in cell proliferation, migration, and survival, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of EGFR and downstream signaling molecules, such as AKT and ERK, in cancer cells. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. It is also readily available from commercial sources. However, 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline has some limitations for lab experiments. It is a relatively toxic compound and requires careful handling. In addition, it has limited solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline. One area of interest is the development of new derivatives of 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline that may have improved potency and selectivity for EGFR inhibition. Another area of interest is the investigation of the potential use of 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline in combination with other cancer treatments, such as immunotherapy. Finally, there is ongoing research into the use of 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline as a tool compound for the study of EGFR signaling pathways and their role in cancer development and progression.
In conclusion, 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline is a small molecule tyrosine kinase inhibitor that has shown promising results in the treatment of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well studied. Future research on 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline may lead to the development of new cancer treatments and a better understanding of the role of EGFR signaling pathways in cancer development and progression.
Méthodes De Synthèse
2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline can be synthesized through a multi-step process involving the reaction of 4-morpholinyl-aniline with 4-chloro-3-nitroquinazoline, followed by reduction of the nitro group and subsequent reaction with 4-methyl-1-piperazine. The final product is obtained through purification and isolation of the desired compound.
Applications De Recherche Scientifique
2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline has been extensively studied for its potential therapeutic applications in cancer treatment. It is a potent inhibitor of the epidermal growth factor receptor (EGFR), a tyrosine kinase that is overexpressed in many types of cancer. 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-20-6-8-22(9-7-20)17-18-15-5-3-2-4-14(15)16(19-17)21-10-12-23-13-11-21/h2-5H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUYMJTUIGDBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

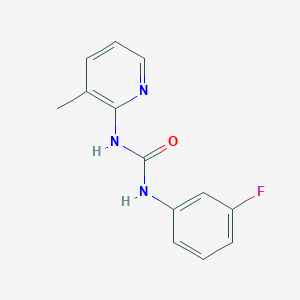
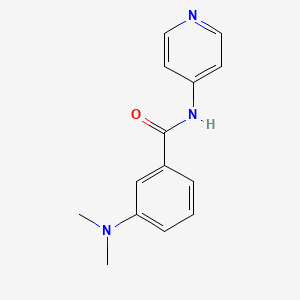
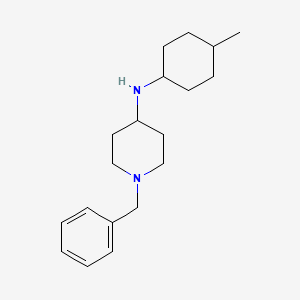
![4-(benzylamino)-6-methyl-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5871818.png)
![4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5871824.png)
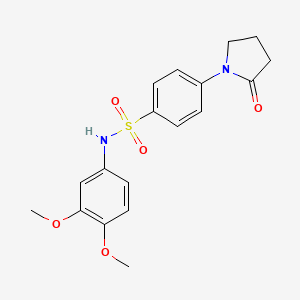
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5871841.png)
![methyl 4-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbonohydrazonoyl}benzoate](/img/structure/B5871847.png)

![1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5871856.png)
![4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5871867.png)
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5871882.png)

